2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile
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Overview
Description
2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile is an organic compound characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile typically involves the reaction of 4-amino-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source in the presence of a catalyst such as sodium methoxide (NaOCH3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-2-methyl-propionitrile
- 2-(4-Amino-3-methyl-phenyl)-2-methyl-propionitrile
- 2-(4-Amino-3-chloro-phenyl)-2-methyl-propionitrile
Uniqueness
2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can make it more versatile in various chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(4-amino-3-methoxyphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-11(2,7-12)8-4-5-9(13)10(6-8)14-3/h4-6H,13H2,1-3H3 |
InChI Key |
ICDWMPHGQIBEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=C(C=C1)N)OC |
Origin of Product |
United States |
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